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Abstract

Dideuteriomethanone (CD:20), a deuterated isotopologue of formaldehyde, serves as a
crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic
chemistry and atmospheric sciences to quantitative proteomics in drug development. Its
significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference
between deuterium and protium leads to discernible changes in reaction rates, offering
profound insights into reaction mechanisms. This technical guide provides a comprehensive
overview of the chemical properties of dideuteriomethanone, including its synthesis,
spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis
and its application in quantitative proteomics are provided, alongside a discussion of its role in
elucidating reaction kinetics.

Introduction

Dideuteriomethanone, also known as formaldehyde-dz, is a simple carbonyl compound with
the chemical formula CD20. The substitution of protium with deuterium atoms imparts unique
chemical and physical properties that are exploited in various research fields. The study of
isotopic variants of formaldehyde gained prominence with the advancement of analytical
techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
[1] Dideuteriomethanone has become an indispensable tool for elucidating reaction
mechanisms through the kinetic isotope effect.[1] By comparing the reaction rates of processes
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involving CD20 with those of H2CO, researchers can determine whether a carbon-hydrogen
bond is broken in the rate-determining step of a reaction.

This guide aims to provide a detailed technical overview of the chemical properties and
applications of dideuteriomethanone for researchers, scientists, and professionals in drug
development.

Physical and Spectroscopic Properties

The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable
changes in its physical and spectroscopic properties.

Physical Properties

A summary of the key physical properties of dideuteriomethanone is presented in Table 1.

Property Value Reference
Molecular Formula CD20 [1]
Molecular Weight 32.04 g/mol [2]

CAS Number 1664-98-8 [11[2]
Density 0.7 g/cm3 (for 20 wt. % in D20)  [3]

Flash Point -75.1 °C (for 20 wt. % in D20) [3]

Table 1: Physical Properties of Dideuteriomethanone.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of dideuteriomethanone. The
change in mass upon isotopic substitution significantly influences its vibrational and rotational
spectra.

The fundamental vibrational frequencies of gaseous formaldehyde (H2CO) are well-
characterized. While a complete set of experimentally determined fundamental frequencies for
gaseous dideuteriomethanone (CD:z0) is not readily available in a single reference, the
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values for H2CO provide a close approximation, with the understanding that the C-D stretching
and bending vibrations will have lower frequencies due to the heavier mass of deuterium.

Symmetry Species Vibrational Mode H2CO Frequency (cm™?)
ai CHz2 symmetric stretch 2783
ai C=0 stretch 1746
ai CH: scissors 1500
b1 CHz2 asymmetric stretch 2843
b1 CH2 rock 1249
b2 CHz wag 1167

Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H2CO).[4] The
corresponding vibrational modes in CD20 will be shifted to lower wavenumbers.

Microwave spectroscopy allows for the precise determination of rotational constants, which are
inversely proportional to the moments of inertia of the molecule. For the dideuteriomethanone
dimer, (D2CO)z, the rotational constants have been determined as A = 14862.1(35) MHz, ¥2(B +
C) = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H2CO, the
rotational constants are A = 9.40530 cm~1, B = 1.29530 cm~1, and C = 1.13420 cm~1.[7]

Rotational Constant (D2CO)2 (MHz) H2CO (cm™)
A 14862.1(35) 9.40530

(B + C) 3030.2366(37)

B-C 490.977(18)

B - 1.29530

C - 1.13420

Table 3: Rotational Constants for Dideuteriomethanone Dimer and Formaldehyde Monomer.

[516]1[7]
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13C NMR spectroscopy is a powerful tool for characterizing dideuteriomethanone. Due to the
spin (I=1) of the two deuterium nuclei, the 13C signal of the carbonyl carbon is split into a
quintet. While a specific chemical shift value for CD20 in D20 is not definitively reported in the
searched literature, the 13C NMR spectrum of formaldehyde in D20 shows a peak that can be
referenced.[8]

The mass spectrum of dideuteriomethanone is characterized by a molecular ion peak
corresponding to its molecular weight. The fragmentation pattern is similar to that of
formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST
Chemistry WebBook provides the mass spectrum of formaldehyde (H2CO).[9]

Synthesis of Dideuteriomethanone

Dideuteriomethanone is typically prepared from its polymeric form, paraformaldehyde-d2. The
monomeric form can be generated by heating the polymer.

Experimental Protocol: Generation of Monomeric
Dideuteriomethanone from Paraformaldehyde-d:

This protocol describes the thermal depolymerization of paraformaldehyde-dz to generate
gaseous dideuteriomethanone, which can be used directly or dissolved in a suitable solvent.

Materials:

Paraformaldehyde-d2

Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube

Heating mantle or oil bath

Inert gas supply (e.g., nitrogen or argon)

Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

Anhydrous solvent (e.g., THF, if a solution is desired)

Procedure:
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e Place a known amount of paraformaldehyde-d: into the glass apparatus.

o Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet
should lead to either the reaction vessel where the gaseous CD20 will be used or to a cold
trap containing the desired solvent.

o Gently heat the apparatus containing the paraformaldehyde-d2 to 150-200 °C. The polymer
will depolymerize to produce gaseous dideuteriomethanone.

e The stream of inert gas will carry the gaseous CD20 to the reaction vessel or into the cold
solvent.

« If preparing a solution, continue the process until the desired concentration is reached. The
concentration can be determined by titration or NMR.

o Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be
performed in a well-ventilated fume hood.

A method for the in situ generation of formaldehyde-d2 from DMSO-ds, bromine, and cesium
carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl
carbanions.[10] Another synthetic route involves the preparation from 1,2-dibromoethane-da via
the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.[11][12]

Chemical Reactivity and the Kinetic Isotope Effect

The reactivity of dideuteriomethanone is largely similar to that of formaldehyde, with the
primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium
bond.

Nucleophilic Addition Reactions

Like all aldehydes, dideuteriomethanone readily undergoes nucleophilic addition reactions at
the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents,
organolithium compounds, hydrides, amines, and enolates. The general mechanism involves
the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting
alkoxide ion.
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For example, the reaction of dideuteriomethanone with a Grignard reagent (RMgX) will yield a

deuterated primary alcohol after acidic workup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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